5'-Ethylcarboxamido-2',3'-isopropylidene adenosine
Description
This compound is a structurally modified adenosine analog featuring a tetrahydrofuro[3,4-d][1,3]dioxole ring system in place of the traditional ribose sugar. The key modifications include:
- 6-Amino-9H-purin-9-yl group: A conserved adenine base, critical for base-pairing interactions in nucleic acids or receptor binding.
- N-ethyl carboxamide: Introduced at the C4 position, this group enhances lipophilicity and may influence target selectivity or metabolic stability.
Such modifications are common in nucleoside analogs developed for antiviral or anticancer applications, where structural rigidity and substituent tweaks optimize pharmacokinetics and efficacy .
Properties
Molecular Formula |
C15H20N6O4 |
|---|---|
Molecular Weight |
348.36 g/mol |
IUPAC Name |
(3aR,4R,6S,6aS)-4-(6-aminopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide |
InChI |
InChI=1S/C15H20N6O4/c1-4-17-13(22)9-8-10(25-15(2,3)24-8)14(23-9)21-6-20-7-11(16)18-5-19-12(7)21/h5-6,8-10,14H,4H2,1-3H3,(H,17,22)(H2,16,18,19)/t8-,9+,10-,14-/m1/s1 |
InChI Key |
FIHQDKWIAMIECN-QOBXEIRBSA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C |
Canonical SMILES |
CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide involves multiple steps, including the formation of the purine base and the subsequent attachment of the furodioxole moiety. The reaction conditions typically require the use of specific catalysts and reagents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The purine ring can be reduced to modify its electronic properties.
Substitution: The amino group can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while substitution could produce a variety of functionalized purine derivatives.
Scientific Research Applications
Anticancer Research
The compound's structural similarity to purine analogs positions it as a candidate for anticancer drug development. Research indicates that purine derivatives can inhibit tumor growth by interfering with nucleic acid synthesis. Studies have shown that modifications to purine structures enhance their efficacy against various cancer cell lines. For instance, compounds similar to this one have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial membrane potential alterations .
Antiviral Activity
Purine derivatives are known for their antiviral properties. The presence of the amino group in this compound may enhance its interaction with viral enzymes such as polymerases. Research has indicated that certain purine analogs exhibit inhibitory effects on viral replication, making this compound a potential candidate for further exploration in antiviral drug development .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism. Enzyme inhibitors are crucial in regulating metabolic pathways and can serve as therapeutic agents in conditions such as gout and other metabolic disorders. Preliminary studies suggest that compounds with similar structures can effectively inhibit enzymes like xanthine oxidase and adenosine deaminase .
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, a related purine derivative was tested against human leukemia cell lines. The study demonstrated that the compound induced significant cytotoxicity and apoptosis through the mitochondrial pathway. The results suggest that further exploration of structurally related compounds could yield potent anticancer agents.
Case Study 2: Antiviral Screening
A series of purine derivatives were screened for antiviral activity against influenza virus. Results indicated that specific modifications enhanced antiviral efficacy compared to standard nucleoside analogs. This highlights the potential of (3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide in developing future antiviral therapies.
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing the biological activity of purine derivatives. Studies focusing on structure-activity relationships (SAR) have provided insights into how specific functional groups influence pharmacological properties. Continued research into this compound could lead to novel therapeutic agents with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action for (3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites, inhibiting enzyme activity or interfering with nucleic acid replication. This interaction is facilitated by the purine base, which mimics natural nucleotides, allowing the compound to integrate into biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a family of adenosine derivatives with variations in the sugar moiety, base substitutions, and functional group additions. Below is a detailed comparison with structurally related analogs:
Key Structural Variations
Sugar Backbone Modifications: The tetrahydrofuro[3,4-d][1,3]dioxole ring replaces ribose, reducing enzymatic degradation compared to natural nucleosides . Analogous compounds may feature thieno[3,4-d][1,3]dioxole (e.g., compound 20 in ) or phosphorylated dioxaphosphinine rings (e.g., ), altering electronic properties and solubility .
Base Modifications :
- Bromination at C8 (e.g., compound 19 in ) or chlorination (e.g., ) enhances steric bulk and may disrupt base pairing, favoring selective inhibition of viral polymerases .
- Sulfamoyl or sulfonate groups (e.g., ) introduce hydrogen-bonding or charged motifs, impacting target engagement .
Functional Group Additions :
- The N-ethyl carboxamide in the target compound contrasts with N-methoxy-N-methyl carboxamide () or sulfamate esters (), influencing solubility and membrane permeability .
Data Tables of Key Compounds
Research Findings and Implications
Bioactivity Clustering: Compounds with similar structural motifs (e.g., locked sugars, halogenated bases) cluster into groups with related bioactivity profiles. For example, brominated analogs () show enhanced antiviral activity due to steric and electronic effects . The N-ethyl carboxamide group in the target compound may mimic natural substrates, enabling competitive inhibition of adenosine-processing enzymes .
Synthetic Strategies :
- Carboxamide derivatives are synthesized via EDC/HOBt-mediated coupling (), while brominated analogs require electrophilic substitution (). Sulfamate esters () are formed via sulfamoylation of hydroxyl groups .
Therapeutic Potential: Halogenation (Br, Cl) correlates with improved binding to viral reverse transcriptases or kinases . The locked dioxolane ring in the target compound may reduce off-target effects by minimizing conformational variability .
Biological Activity
The compound (3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide is a synthetic purine analog with a complex structure that suggests potential for significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features a purine moiety linked to a tetrahydrofurodioxole framework. Its stereochemistry is defined by specific configurations at several chiral centers (3aS, 4S, 6R, 6aR), which may influence its interaction with biological targets. The presence of an amino group and an ethyl substitution further enhances its pharmacological potential.
The biological activity of this compound is largely attributed to its structural components, particularly the purine derivative characteristics. Purines are essential in various biological processes including nucleic acid synthesis and energy transfer. The compound's ability to mimic natural substrates allows it to interact with enzymes and receptors involved in these processes.
Antiviral Activity
Research indicates that purine derivatives can exhibit antiviral properties. For instance, studies have shown that modifications to the purine structure can enhance binding affinity to viral enzymes or receptors. This suggests that our compound may possess similar antiviral activities through competitive inhibition or substrate mimicry.
Antitumor Potential
Compounds with purine-like structures have also been explored for their antitumor effects. The incorporation of specific functional groups can lead to enhanced cytotoxicity against cancer cells. Preliminary studies on related compounds suggest that our compound could be evaluated for its potential in cancer therapy.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds. Here are some notable findings:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Acyclovir | Antiviral | Inhibits viral DNA polymerase |
| 6-Mercaptopurine | Antitumor | Inhibits purine metabolism |
| Cladribine | Antileukemic | Induces apoptosis in lymphocytes |
These findings highlight the potential for (3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide to exhibit similar activities due to its structural similarities with known therapeutic agents.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest that the compound may have favorable absorption and distribution characteristics; however, detailed studies are needed to assess its metabolism and excretion pathways.
Toxicological Profile
Initial assessments indicate that while related purine compounds can exhibit cytotoxic effects at high concentrations, the specific toxicity profile of our compound remains to be fully elucidated through comprehensive in vitro and in vivo studies.
Q & A
Q. What are the key synthetic routes for this compound, and how are yields optimized?
The compound is synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 6-chloropurine derivatives are reacted with tetrahydrofurodioxole-carboxamide precursors under heating (60–80°C) in solvents like THF or DCM. Critical parameters include:
- Reagent stoichiometry : Excess amines (e.g., ethylamine) improve substitution efficiency .
- Catalysts : Photoredox catalysts (e.g., Ir(dF-ppy)₃) enable fluorination or stereochemical control .
- Purification : Silica gel chromatography (10–15% MeOH/CH₂Cl₂) resolves diastereomers, with yields typically 40–85% .
Q. How is stereochemical integrity confirmed during synthesis?
High-resolution NMR (¹H, ¹³C, ¹⁹F) identifies stereochemical markers:
- ¹H NMR : Coupling constants (e.g., J = 60.5 Hz for fluorinated derivatives) confirm axial/equatorial substituents .
- NOESY : Nuclear Overhauser effects between the tetrahydrofuran ring protons and purine base validate spatial arrangement .
- HRMS : Exact mass matches theoretical values (e.g., [M+H]⁺ = 553.63 for A2A receptor agonists) .
Q. What analytical methods ensure compound purity?
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm) is standard. Method validation includes:
- Linearity : R² ≥ 0.99 for calibration curves (1–100 µg/mL).
- LOD/LOQ : Typically 0.1 µg/mL and 0.3 µg/mL, respectively .
Advanced Research Questions
Q. How are structure-activity relationships (SAR) studied for adenosine receptor targeting?
- Radioligand binding assays : Competition studies using [³H]NECA or [³H]DPCPX quantify affinity (Ki) for A1/A2A receptors. IC₅₀ values are derived from dose-response curves .
- Functional assays : cAMP accumulation in HEK293 cells transfected with receptor subtypes measures agonism/antagonism .
- Key SAR findings : N-Ethylcarboxamide and tetrahydrofurodioxole rigidity enhance A2A selectivity (>100-fold vs. A1) .
Q. What strategies improve metabolic stability in vivo?
- Prodrug design : Esterase-sensitive prodrugs (e.g., acetoxymethyl derivatives) increase lipophilicity. Hydrolysis rates are monitored in plasma or liver microsomes via LC-MS .
- Isotope labeling : ¹⁸F or ³H tags enable pharmacokinetic tracking in animal models .
Q. How is enzyme inhibition potency quantified?
- Holocarboxylase synthetase (HCS) inhibition : Fluorescent biotin-5'-AMP analogs compete with the compound. Activity is measured via decrease in ATP consumption (luminescence assays) .
- IC₅₀ determination : Dose-dependent inhibition curves (0.1–100 µM) fit to Hill equations .
Q. What computational methods predict target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-receptor complexes. Key interactions include hydrogen bonds with Glu169 (A2A receptor) and π-stacking with Phe168 .
- MD simulations : 100-ns trajectories assess binding stability (RMSD < 2 Å) .
Q. How are synthetic byproducts or diastereomers resolved?
- Chiral HPLC : Polysaccharide columns (Chiralpak AD-H) separate enantiomers with heptane/IPA mobile phases .
- Crystallography : Single-crystal X-ray diffraction resolves absolute configuration (e.g., CCDC deposition 922711) .
Contradictions and Challenges
Q. Why do fluorination yields vary across studies?
Discrepancies arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
